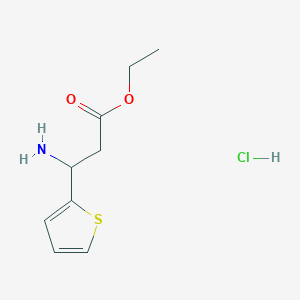![molecular formula C22H20N2O4S B3169083 5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid CAS No. 934542-76-4](/img/structure/B3169083.png)
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
Descripción general
Descripción
The compound “5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid” is a complex organic molecule that contains an indole ring and a pyridine ring, which are common structures in many biologically active compounds . The indole ring is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains an ethylsulfonyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and pyridine rings, along with the ethylsulfonyl and carboxylic acid groups . The positions of these groups on the rings would be determined by the numbering in the compound’s name .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution . The presence of the ethylsulfonyl and carboxylic acid groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic . The compound’s solubility would depend on factors such as its size and the presence of polar groups .Aplicaciones Científicas De Investigación
Applications in Medicinal Research
- Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid and its derivatives have been extensively researched for their anticancer potentials. These compounds, due to their rich medicinal tradition and chemical properties, are considered promising in the synthesis of antitumor agents. Their bioactive potentials have been underutilized, suggesting a wide area of exploration for related compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Degradation
- Perfluorinated Acids (PFAs) in the Environment : Studies on PFAs, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), have highlighted concerns about their environmental persistence and bioaccumulation potential. Research into the bioaccumulation and partitioning behavior of these compounds provides crucial insights into their environmental impact and the necessity for effective management and treatment strategies (Conder et al., 2008).
Chemical Synthesis and Pharmacological Applications
- Indolylarylsulfones as HIV Inhibitors : The development of indolylarylsulfones as potent inhibitors for the human immunodeficiency virus (HIV) showcases the significance of chemical synthesis in addressing global health issues. Such studies emphasize the importance of chemical compounds in developing treatments for diseases like AIDS (Famiglini & Silvestri, 2018).
Photodynamic Therapy (PDT) Enhancements
- Improving PDT with Protoporphyrin IX Accumulation : Research on enhancing the clinical outcome of photodynamic therapy by optimizing protoporphyrin IX content through various pretreatments highlights the interplay between chemical compounds and treatment efficacy. This area of research underscores the potential for chemical compounds to improve therapeutic outcomes in dermatology (Gerritsen et al., 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound
Biochemical Pathways
Indole derivatives are known to affect various biological activities . For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase , suggesting that this compound might have a similar effect on certain biochemical pathways.
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might have similar effects.
Propiedades
IUPAC Name |
5-(3-ethylsulfonylphenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(10-15)17-11-16(22(25)26)13(3)20-19(17)18-12(2)8-9-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODMDDJVPLGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(C=CN=C4N3)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
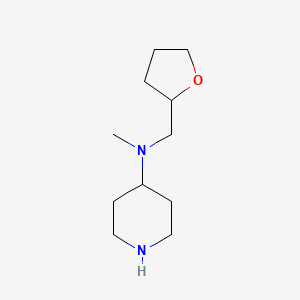
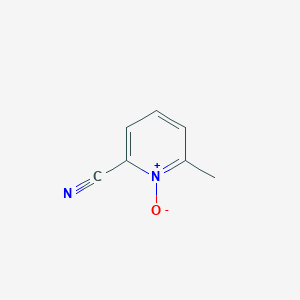
![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)
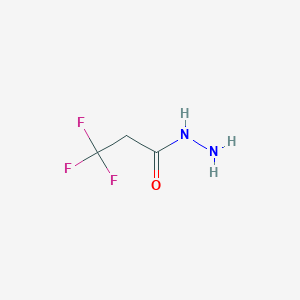
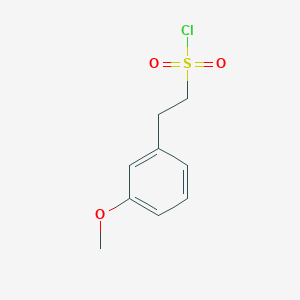
![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)
![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)
